5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, cyanoethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . These reactions are carried out under controlled conditions to ensure the formation of the desired pyrazole ring. Common solvents used in these reactions include ethanol, acetone, and dimethyl sulfoxide (DMSO), with methanol often being the optimal solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano or carbonitrile groups to amines or other functional groups.
Substitution: This reaction can replace one of the substituents on the pyrazole ring with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antibacterial or anticancer agent.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-methylphenyl)pyrazole: Tested as an NPY5 antagonist.
5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Reported as a potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonist.
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole: Described as a potent GABA inhibitor.
Uniqueness
5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyanoethyl, and carbonitrile groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-2-1-3-12-7(10)6(4-9)5-11-12/h5H,1,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTAOBOPHUBPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319291 |
Source
|
Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-30-7 |
Source
|
Record name | NSC343531 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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